4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-5-12(6-4-11)22(24)25)18-8-7-13-10-27-17-19-15(20-21(13)17)14-2-1-9-26-14/h1-6,9-10H,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFKMTAKQIXVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation. These reactions can lead to the formation of derivatives that interact with their targets in different ways.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, they can influence the synthesis of neurotransmitters, such as acetylcholine.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could affect its bioavailability.
Biological Activity
4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.44 g/mol. The compound features a nitro group and a thiazole-triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₅O₃S₂ |
| Molecular Weight | 399.44 g/mol |
| Purity | ≥ 95% |
Biological Activities
Recent studies have highlighted the following biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of triazoles exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain triazole derivatives inhibited cell proliferation effectively, with IC50 values indicating their potency compared to established chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including Mycobacterium tuberculosis. In vitro assays indicated that the compound could inhibit bacterial growth effectively, suggesting potential as an anti-tubercular agent .
3. Enzyme Inhibition
It has been reported that compounds with similar structures act as enzyme inhibitors. For example, they can inhibit carbonic anhydrase and cholinesterase activities, which are crucial in various physiological processes and disease states . This inhibition could lead to therapeutic applications in conditions such as glaucoma and Alzheimer's disease.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Nitro Group: Enhances electron-withdrawing capacity and increases lipophilicity, aiding in cellular uptake.
- Thiazole and Triazole Moieties: These heterocycles contribute significantly to the pharmacological profile by stabilizing the compound through resonance and facilitating interactions with biological targets.
Case Studies
Several case studies have explored the efficacy of related compounds:
- Anticancer Study: A derivative was tested against HCT116 colon cancer cells and exhibited an IC50 of 4.36 µM, demonstrating high anticancer activity compared to doxorubicin .
- Antimicrobial Efficacy: A study on triazole derivatives revealed that one compound exhibited 87% inhibition against Mycobacterium tuberculosis in comparison to rifampicin .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat various bacterial strains and fungi. The presence of the nitro group in this compound may enhance its efficacy against resistant strains by disrupting microbial cell function .
Anticancer Properties
The compound's structure suggests potential anticancer applications. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of triazole have demonstrated activity against breast cancer cell lines, suggesting that 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may also exhibit similar properties .
Anti-inflammatory Effects
Preliminary studies indicate that certain derivatives of this compound may possess anti-inflammatory and analgesic activities. This is particularly relevant in the development of new therapeutic agents aimed at treating conditions characterized by inflammation and pain.
Case Studies and Research Findings
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 4-position of the benzamide moiety undergoes reduction under catalytic hydrogenation or metal-acid conditions:
This reduction enhances the compound’s potential for forming hydrogen bonds or participating in coupling reactions .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzamide ring (due to the nitro group) permits selective electrophilic substitutions under strongly acidic conditions:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to -NO₂ | 4-nitro-3,5-dinitro-N-(2-(2-(thiophen-2-yl)thiazolo-triazol-6-yl)ethyl)benzamide |
| Sulfonation | H₂SO₄/SO₃, 50°C | Para to -NH | Sulfonated derivative |
The nitro group directs incoming electrophiles to the meta position, while the amide group (-NH) activates para positions under specific conditions .
Thiophene Ring Modifications
The thiophene moiety undergoes characteristic reactions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Thiophene-1-oxide or thiophene-1,1-dioxide |
| Friedel-Crafts acylation | AcCl/AlCl₃, CH₂Cl₂, 25°C | 2-acetylthiophene-substituted derivative |
Oxidation of the thiophene sulfur atom alters electronic properties, potentially enhancing biological activity .
Thiazolo-Triazole Functionalization
The fused thiazolo-triazole system participates in:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X/K₂CO₃, DMF, 80°C | N-alkylated thiazolo-triazole derivatives |
| Coordination chemistry | Transition metal salts (e.g., Cu²⁺) | Metal complexes with enhanced antimicrobial or catalytic properties |
Alkylation typically occurs at the triazole nitrogen, while metal coordination involves sulfur and nitrogen donor atoms .
Comparative Reactivity with Analogous Compounds
The nitro group’s position and auxiliary substituents significantly influence reactivity:
| Compound | Nitro Position | Key Reaction | Outcome |
|---|---|---|---|
| 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo-triazol-6-yl)ethyl)benzamide | 3-position | Faster reduction kinetics | Higher susceptibility to nucleophilic attack |
| 4-methyl-3-nitro-N-(2-(thiazolo-triazol-6-yl)ethyl)benzamide | 3-position | Steric hindrance | Reduced electrophilic substitution at the benzamide |
Mechanistic Insights
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A critical comparison lies in the substituents attached to the thiazolo-triazole scaffold. Key analogs and their properties are summarized below:
Key Observations :
Spectral and Analytical Data
- IR Spectroscopy :
- NMR Spectroscopy :
Q & A
Q. Critical Parameters :
- Temperature control during cyclocondensation to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of the nitrobenzamide group.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Multi-step (DCM) | 68 | >95% | Triethylamine, 0°C→RT |
| One-pot (ethanol) | 72 | 92% | Reflux, 6 hours |
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% target peak) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 452.3 (calculated) .
Advanced Tip : Couple HPLC with diode-array detection (DAD) to monitor degradation products under accelerated stability testing (40°C/75% RH) .
How does the thiophene moiety influence the compound’s pharmacokinetic properties compared to fluorophenyl or chlorophenyl analogs?
Q. Advanced Research Focus
- Lipophilicity : Thiophene’s lower electronegativity vs. fluorophenyl increases logP (experimental logP ~2.8 vs. 3.2 for fluorophenyl analog), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Thiophene’s sulfur atom may undergo CYP450-mediated oxidation, shortening half-life (t₁/₂ = 2.1 hours in microsomal assays) compared to fluorophenyl derivatives (t₁/₂ = 3.5 hours) .
- SAR Insights : Replace thiophene with substituted phenyl groups to evaluate activity against Staphylococcus aureus (MIC: thiophene = 8 µg/mL vs. fluorophenyl = 16 µg/mL) .
Methodological Recommendation : Use comparative molecular field analysis (CoMFA) to model substituent effects on bioactivity .
What in vitro assays are recommended to evaluate antimicrobial efficacy, and how should conflicting activity data be resolved?
Q. Advanced Research Focus
- Standard Assays :
- Resolving Contradictions :
Table 2 : Antimicrobial Activity Data
| Strain | MIC (µg/mL) | MBC (µg/mL) | Key Observation |
|---|---|---|---|
| S. aureus | 8 | 16 | Bactericidal at 4× MIC |
| E. coli | >64 | >64 | Limited permeability |
What computational strategies can predict the binding affinity of this compound with bacterial pyruvate:ferredoxin oxidoreductase (PFOR)?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) :
- Prepare PFOR crystal structure (PDB: 1PFB) by removing water and adding polar hydrotons.
- Dock the compound’s lowest-energy conformer into the active site (grid center: PFOR’s [4Fe-4S] cluster). Key interactions:
- Nitro group hydrogen bonds with Arg114.
- Thiophene π-π stacking with Phe160 .
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å confirms stable docking) .
Validation : Compare predicted ΔG (~-9.2 kcal/mol) with experimental IC₅₀ from enzyme inhibition assays .
How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?
Q. Advanced Research Focus
- Potential Causes :
- Resolution Strategies :
- Use ATP-based luminescence (CellTiter-Glo) for accurate cytotoxicity measurement.
- Perform RNA-seq to identify cell-specific metabolic pathways affecting response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
